molecular formula C19H20N2O2 B2525738 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 955218-73-2

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2525738
CAS No.: 955218-73-2
M. Wt: 308.381
InChI Key: CMHILJYZKSNBNB-UHFFFAOYSA-N
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Description

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic and Dopamine Antagonist Properties

  • 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide exhibits significant neuroleptic properties. It shows potent and long-lasting inhibitory effects on apomorphine-induced behaviors, indicating potential as a neuroleptic drug with fewer side effects in treating psychosis (Usuda et al., 2004). Additionally, it acts as an antagonist of dopamine at D1-type dopamine receptors, suggesting its role in managing conditions influenced by dopamine receptors (Meltzer et al., 1983).

Anti-Cancer Potential

  • The compound has been explored in the context of cancer treatment. Novel derivatives, such as substituted 4-(3-oxoquinuclidin-2-ylidene) benzamides, have been synthesized and evaluated as potential anti-cancer agents. These derivatives demonstrate notable anti-cancer activity, particularly against lung and breast cancer cell lines (Soni et al., 2015).

Antipsychotic Research

  • The structure of this compound and its analogs have been a focus in the development of new antipsychotic drugs. These compounds, especially those combining the 2-phenylpyrrole side chain with pharmacophoric moieties, exhibit dopamine antagonistic activity and potential as antipsychotic agents with lower risk of side effects (van Wijngaarden et al., 1987).

Antibacterial Properties

  • Some derivatives of this compound have shown antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Adam et al., 2016).

Poly(ADP-ribose) Polymerase (PARP) Inhibitor Research

  • The compound and its derivatives have been studied as PARP inhibitors for the treatment of cancer. One such derivative, ABT-888, has shown efficacy in combination with other cancer treatments, suggesting its role in enhancing cancer therapies (Penning et al., 2009).

Antihyperglycemic Agent Development

  • Derivatives of this compound have been synthesized as part of a search for antidiabetic agents. Compounds like KRP-297, identified through structure-activity relationship studies, have emerged as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)19(23)20-12-15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHILJYZKSNBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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